Foreword: The Strategic Value of a Bifunctional Pyridine Building Block
Foreword: The Strategic Value of a Bifunctional Pyridine Building Block
An In-Depth Technical Guide to 4-Chloropyridine-3-boronic acid pinacol ester (CAS: 452972-15-5)
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the efficiency of molecular construction is paramount. The strategic selection of building blocks—reagents that introduce key structural motifs—can dramatically accelerate the synthesis of complex target molecules. 4-Chloropyridine-3-boronic acid pinacol ester stands out as a quintessential example of such a strategic intermediate. Its architecture, featuring a stable pyridine core functionalized with two distinct and orthogonally reactive handles—a C-Cl bond and a C-B(pin) bond—offers medicinal chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides an in-depth examination of this reagent, from its fundamental properties and synthesis to its core applications and the nuanced expertise required for its successful implementation.
Core Characteristics and Handling Protocols
Understanding the physicochemical properties of a reagent is the foundation of its effective use. 4-Chloropyridine-3-boronic acid pinacol ester is a stable, solid material, a key advantage conferred by the pinacol protecting group which mitigates the propensity for protodeboronation often seen with pyridyl boronic acids.[1]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 452972-15-5 | [2] |
| Molecular Formula | C₁₁H₁₅BClNO₂ | [3] |
| Molecular Weight | 239.51 g/mol | [3] |
| Appearance | Cream or off-white powder/solid | [3] |
| Melting Point | ~110 °C | [3] |
| Boiling Point | 326.8 ± 27.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. "Keep Cold" is often recommended. | [3][4] |
| Key Hazards | Causes serious eye irritation (H319). May cause skin and respiratory irritation. | [3][4] |
Trustworthiness in Handling: A Self-Validating Protocol
Proper handling is critical not only for safety but for ensuring the reagent's integrity. The pinacol ester form enhances stability, yet moisture should still be minimized to prevent slow hydrolysis back to the free boronic acid, which can alter reactivity and stoichiometry.[5]
Protocol for Safe Handling and Storage:
-
Inert Atmosphere Operations: For sensitive reactions requiring precise stoichiometry, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. This prevents moisture ingress and potential degradation.
-
Storage: Store the reagent in its original, tightly sealed container in a desiccator or a controlled, low-humidity environment, preferably refrigerated as recommended.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] If generating dust, use respiratory protection.[4]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid cross-contamination. After dispensing, securely reseal the container and purge with inert gas if available.
Synthetic Routes: Crafting the Building Block
The synthesis of pyridinylboronic esters can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the tolerance of other functional groups. The most prevalent strategies involve either the borylation of a pre-functionalized pyridine or the construction of the pyridine ring with the boron moiety already in place.
Common Synthetic Strategies
-
Metal-Halogen Exchange and Borylation: This classic approach involves treating a dihalopyridine (e.g., 3-bromo-4-chloropyridine) with an organolithium reagent at low temperatures, followed by quenching the resulting lithiated intermediate with a boron electrophile like triisopropyl borate or isopropoxy pinacol borane.[6] The in situ quench, where the organolithium is added to a mixture of the halopyridine and borate, often gives superior yields by minimizing side reactions.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern and often higher-yielding method involves the direct palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][8] This method generally exhibits excellent functional group tolerance.
Figure 1: Common synthetic pathways to the target compound.
The Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 4-chloropyridine-3-boronic acid pinacol ester lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[9][10] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic ester and an organic halide or triflate, providing a robust and versatile method for constructing biaryl and hetero-biaryl systems, which are prevalent motifs in pharmaceuticals.[8][11]
Mechanism and the Role of the Reagent
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-chloropyridine-3-boronic acid pinacol ester with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Objective: Synthesize 3-(Aryl)-4-chloropyridine.
Materials:
-
4-Chloropyridine-3-boronic acid pinacol ester (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)[12]
-
XPhos or similar biarylphosphine ligand (2-4 mol%)[13]
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equivalents)[12]
Procedure:
-
Vessel Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 4-chloropyridine-3-boronic acid pinacol ester (1.2 eq.), and the base (3.0 eq.).
-
Causality Insight: Using a slight excess of the boronic ester can help drive the reaction to completion, especially if minor hydrolysis occurs. The base is crucial for activating the boronic ester for transmetalation.[14]
-
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and the ligand. Add this mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solution should be stirred.
-
Causality Insight: Water is often beneficial, as it helps dissolve the inorganic base and can facilitate the transmetalation step.[14]
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Advanced Insights: Harnessing Orthogonal Reactivity
The true power of this reagent lies in the differential reactivity of the C-Cl and C-B(pin) bonds. The C-B(pin) bond is poised for Suzuki-Miyaura coupling. The C-Cl bond at the 4-position of a pyridine ring is less reactive in typical Suzuki couplings than a C-Br or C-I bond but can be activated under more forcing conditions or with specific catalyst systems.[12][14] This allows for a two-step, sequential functionalization strategy:
-
Step 1 (Suzuki Coupling): React the C-B(pin) moiety under standard Suzuki conditions, leaving the C-Cl bond intact.
-
Step 2 (Further Coupling/Substitution): The resulting 4-chloro-3-arylpyridine product can then undergo a second reaction at the C-Cl position, such as another Suzuki-Miyaura coupling (often requiring a more active catalyst system), a Buchwald-Hartwig amination, or a nucleophilic aromatic substitution.
This sequential approach provides a highly convergent and flexible route to complex, polysubstituted pyridine scaffolds, which are of high value in drug discovery.[9]
Conclusion: A Versatile Tool for Modern Synthesis
4-Chloropyridine-3-boronic acid pinacol ester is more than a simple reagent; it is a strategic building block that embodies principles of efficiency and molecular design. Its enhanced stability, coupled with two distinct reactive sites, provides researchers with a reliable and versatile platform for accessing novel chemical space. By understanding its core properties, mastering its application in the Suzuki-Miyaura reaction, and leveraging its potential for sequential functionalization, scientists in drug discovery and materials development can significantly streamline their synthetic endeavors and accelerate innovation.
References
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Rykaczewski, K. A., & Sanford, M. S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296–4299. Available at: [Link]
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Rykaczewski, K. A., & Sanford, M. S. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(11), 7620–7624. Available at: [Link]
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Frontier Specialty Chemicals. (n.d.). 4-Chloropyridine-3-boronic acid pinacol ester. Available at: [Link]
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Silva, F. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1245. Available at: [Link]
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Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Available at: [Link]
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Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89-97. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Berionni, G., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(18), 3326. Available at: [Link]
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D'Amato, E., et al. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry – A European Journal, 27(45), 11631-11636. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Ma, R., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(23), 7354. Available at: [Link]
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